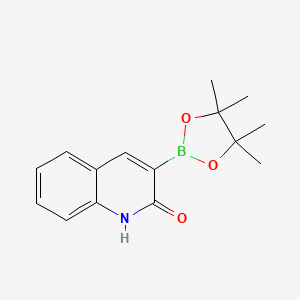![molecular formula C8H13FO B13455112 {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. The presence of a fluorine atom in the bicyclic framework imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol typically involves the fluorination of a bicyclic precursor followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the bicyclic structure. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding fluorinated alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of azides or thiol-substituted compounds.
科学的研究の応用
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups.
Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with molecular targets through the unique electronic and steric effects imparted by the fluorine atom. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
{3-Fluorobicyclo[1.1.1]pentan-1-yl}methanol: A structurally similar compound with a different bicyclic framework.
{2-Fluorobicyclo[2.2.1]heptan-3-yl}methanol: Another fluorinated bicyclic compound with a different ring size and substitution pattern.
Uniqueness
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific bicyclic structure and the position of the fluorine atom, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H13FO |
|---|---|
分子量 |
144.19 g/mol |
IUPAC名 |
(1-fluoro-3-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C8H13FO/c9-8-2-6(3-8)1-7(4-8)5-10/h6-7,10H,1-5H2 |
InChIキー |
UPCLSBYZYUATTC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C2)(CC1CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



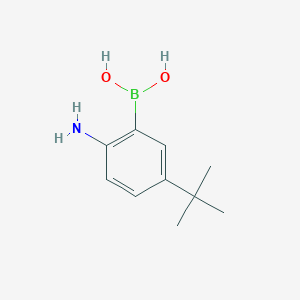
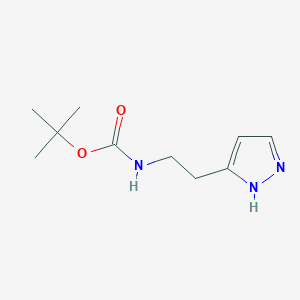
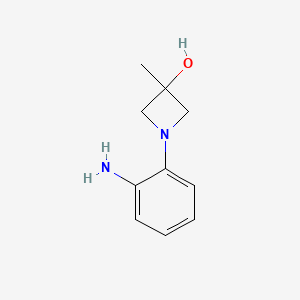
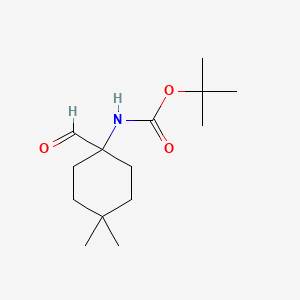

![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
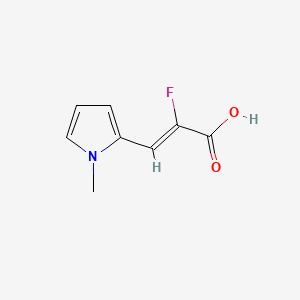
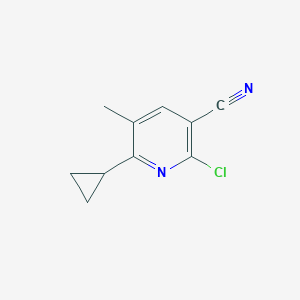
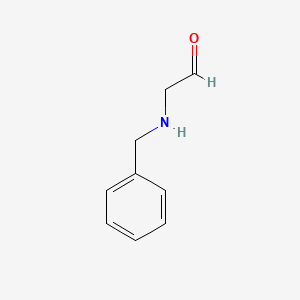
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
